7-Chloro-2-(4,5-dimethylthiazol-2-yl)-6-methyl-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Description
7-Chloro-2-(4,5-dimethylthiazol-2-yl)-6-methyl-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C22H16ClN3O3S and its molecular weight is 437.9. The purity is usually 95%.
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Scientific Research Applications
Amnesia-Reversal Activity of Cyclic Imides
Research into cyclic imides, such as dihydro-1H-pyrrolizine-3,5(2H,6H)-diones, has explored their potential in reversing electroconvulsive shock-induced amnesia in mice. These studies have investigated the effects of ring size, the introduction of heteroatoms, and alkyl substituents on biological activity. The findings suggest that certain structural modifications can enhance biological efficacy, potentially informing the design of compounds for cognitive impairment treatment (Butler et al., 1987).
Charge-Separated Modified Nucleobases
Investigations into charge-separated modified nucleobases have provided insights into π-interactions and hydrogen bonding of self-complementary cationic and betainic uracils. Such research highlights the importance of intramolecular interactions and could suggest roles for structurally complex compounds in modifying nucleobase properties or interactions (Schmidt et al., 1999).
Redox-Denitration Reactions of Aromatic Nitro Compounds
The study of redox-denitration reactions of aromatic nitro compounds has demonstrated the potential for structural transformation and functional group manipulation in organic synthesis. This research may inform the development of synthetic routes for compounds with intricate structures, including the compound (Rees & Tsoi, 2000).
Cycloadditions to Pyrrolo[1,2-c]thiazoles
Research on the cycloaddition reactions of pyrrolo[1,2-c]thiazoles can inform synthetic strategies for creating structurally related compounds. Understanding the reactivity of such heterocycles could be relevant for the synthesis and functionalization of the specified compound (Sutcliffe et al., 2000).
Properties
IUPAC Name |
7-chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-6-methyl-1-pyridin-3-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O3S/c1-10-7-16-14(8-15(10)23)19(27)17-18(13-5-4-6-24-9-13)26(21(28)20(17)29-16)22-25-11(2)12(3)30-22/h4-9,18H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXMKSKDTIIHNIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CN=CC=C4)C5=NC(=C(S5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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